
L-Prolyl-L-isoleucyl-L-alanyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolyl-L-isoleucyl-L-alanyl-L-alanine is a tetrapeptide composed of the amino acids proline, isoleucine, alanine, and alanine. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-isoleucyl-L-alanyl-L-alanine can be achieved using a solution-phase technique. The process involves the coupling of dipeptide segments, specifically Boc-L-Pro-L-Leu-OH and L-Ala-L-Ile-OMe. The linear tetrapeptide unit is then deprotected and cyclized to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale peptide synthesis techniques. These methods typically include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which are scalable and suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
L-Prolyl-L-isoleucyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
L-Prolyl-L-isoleucyl-L-alanyl-L-alanine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Medicine: Explored for its therapeutic potential, particularly in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and products.
Mécanisme D'action
The mechanism of action of L-Prolyl-L-isoleucyl-L-alanyl-L-alanine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Prolyl-L-leucyl-L-alanyl-L-alanine
- L-Prolyl-L-valyl-L-alanyl-L-alanine
- L-Prolyl-L-phenylalanyl-L-alanyl-L-alanine
Uniqueness
L-Prolyl-L-isoleucyl-L-alanyl-L-alanine is unique due to its specific amino acid sequence, which imparts distinct biological activities and properties. Compared to similar compounds, it may exhibit different levels of potency and selectivity in its biological effects.
Propriétés
Numéro CAS |
798541-06-7 |
|---|---|
Formule moléculaire |
C17H30N4O5 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H30N4O5/c1-5-9(2)13(21-15(23)12-7-6-8-18-12)16(24)19-10(3)14(22)20-11(4)17(25)26/h9-13,18H,5-8H2,1-4H3,(H,19,24)(H,20,22)(H,21,23)(H,25,26)/t9-,10-,11-,12-,13-/m0/s1 |
Clé InChI |
SJTZZYWPYLFTRM-VLJOUNFMSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1 |
SMILES canonique |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


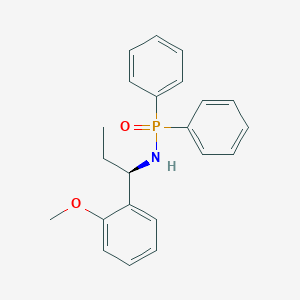


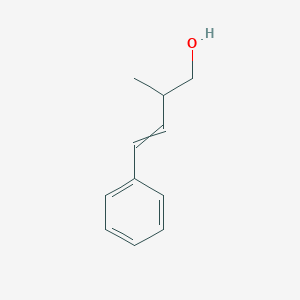

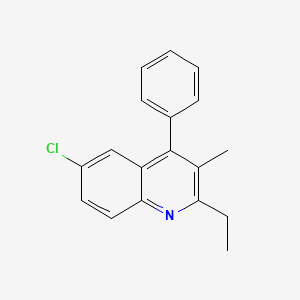
![1-[3-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B12537003.png)
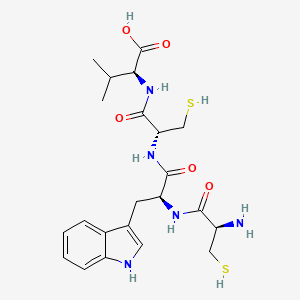
![[3-(Propan-2-yl)phenyl]methanethiol](/img/structure/B12537022.png)
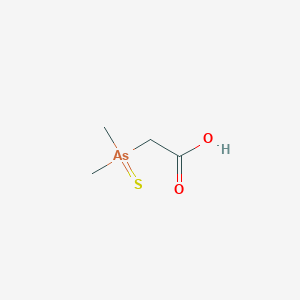

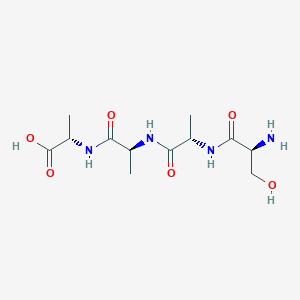
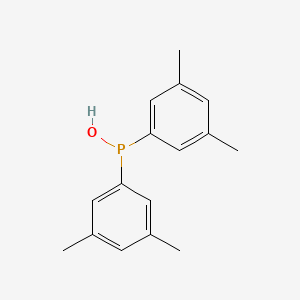
![5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole](/img/structure/B12537048.png)
